4-Borono-3-ethoxy-5-fluorobenzoic acid is a boronic acid derivative with the molecular formula . This compound is significant in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in various organic molecules. The presence of the boron atom enhances its reactivity in these coupling processes, making it a valuable reagent in both academic and industrial chemistry settings.
4-Borono-3-ethoxy-5-fluorobenzoic acid is classified as a boronic acid due to the presence of the boron atom. It is also categorized under benzoic acids due to its carboxylic acid functional group attached to a benzene ring. This compound can be sourced from various chemical suppliers and is utilized in research laboratories for synthetic applications.
The synthesis of 4-Borono-3-ethoxy-5-fluorobenzoic acid can be achieved through several methods, with one common approach being the borylation of 3-ethoxy-5-fluorobenzoic acid using bis(pinacolato)diboron in the presence of a palladium catalyst.
The molecular structure of 4-Borono-3-ethoxy-5-fluorobenzoic acid features a benzene ring substituted with a boron group, an ethoxy group, and a fluorine atom.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 227.98 g/mol |
IUPAC Name | 4-borono-3-ethoxy-5-fluorobenzoic acid |
InChI | InChI=1S/C9H10BFO5/c1-2-16-7-4-5(9(12)13)3-6(11)8(7)10(14)15/h3-4,14-15H,2H2,1H3,(H,12,13) |
InChI Key | FKACDFOMKMLODP-UHFFFAOYSA-N |
Canonical SMILES | B(C1=C(C=C(C=C1F)C(=O)O)OCC)(O)O |
4-Borono-3-ethoxy-5-fluorobenzoic acid primarily participates in substitution reactions, particularly in Suzuki-Miyaura coupling reactions:
The mechanism of action for 4-Borono-3-ethoxy-5-fluorobenzoic acid in Suzuki-Miyaura coupling involves several steps:
This mechanism is crucial for synthesizing complex organic molecules efficiently.
The physical and chemical properties of 4-Borono-3-ethoxy-5-fluorobenzoic acid include:
Property | Value |
---|---|
Appearance | White to off-white solid |
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
Stability | Stable under inert conditions |
These properties make it suitable for various synthetic applications while ensuring ease of handling.
4-Borono-3-ethoxy-5-fluorobenzoic acid has diverse applications across multiple fields:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5